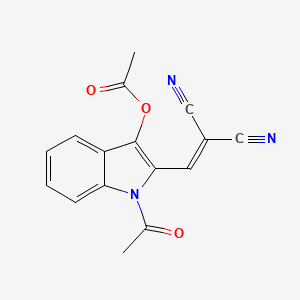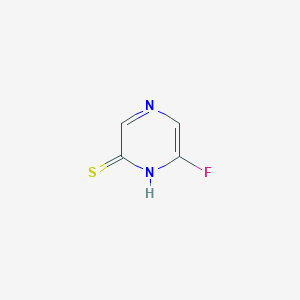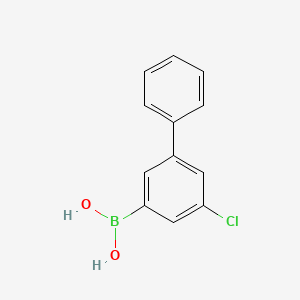![molecular formula C11H17N5 B11758580 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,5-diméthyl-1H-pyrazol-4-yl)méthyl][(1-méthyl-1H-pyrazol-4-yl)méthyl]amine est un composé qui appartient à la classe des dérivés du pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(1,5-diméthyl-1H-pyrazol-4-yl)méthyl][(1-méthyl-1H-pyrazol-4-yl)méthyl]amine implique généralement la réaction du 1,5-diméthyl-1H-pyrazole-4-carbaldéhyde avec le 1-méthyl-1H-pyrazole-4-carbaldéhyde en présence d'une source d'amine appropriée. La réaction est effectuée dans des conditions contrôlées, telles que le reflux dans un solvant approprié comme l'éthanol ou le méthanol .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à écoulement continu. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la chromatographie sur colonne et la recristallisation, sont courantes dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
[(1,5-diméthyl-1H-pyrazol-4-yl)méthyl][(1-méthyl-1H-pyrazol-4-yl)méthyl]amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile avec des halogènes ou d'autres électrophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogènes en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques pyrazoliques correspondants.
Réduction : Formation d'alcools pyrazoliques.
Substitution : Formation de dérivés halogénés du pyrazole.
Applications De Recherche Scientifique
[(1,5-diméthyl-1H-pyrazol-4-yl)méthyl][(1-méthyl-1H-pyrazol-4-yl)méthyl]amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les photovoltaïques organiques et les cristaux photoniques
Mécanisme d'action
Le mécanisme d'action de [(1,5-diméthyl-1H-pyrazol-4-yl)méthyl][(1-méthyl-1H-pyrazol-4-yl)méthyl]amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou au site allostérique, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. Les voies impliquées peuvent inclure les voies de transduction du signal et les voies métaboliques .
Mécanisme D'action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-Diméthyl-1H-pyrazole : Structure similaire, mais sans le groupe méthyle supplémentaire en position 4.
1-Méthyl-1H-pyrazole-4-carbaldéhyde : Contient un groupe aldéhyde au lieu du groupe amine.
Acide 1,5-diméthyl-1H-pyrazole-4-carboxylique : Contient un groupe acide carboxylique au lieu du groupe amine.
Unicité
[(1,5-diméthyl-1H-pyrazol-4-yl)méthyl][(1-méthyl-1H-pyrazol-4-yl)méthyl]amine est unique en raison de ses deux fragments pyrazoliques et de la présence de groupes méthyle et amine.
Propriétés
Formule moléculaire |
C11H17N5 |
|---|---|
Poids moléculaire |
219.29 g/mol |
Nom IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-9-11(7-14-16(9)3)6-12-4-10-5-13-15(2)8-10/h5,7-8,12H,4,6H2,1-3H3 |
Clé InChI |
SIWRZVDRGWJRMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)CNCC2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)

![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)


![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)

![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11758557.png)
![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)

![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

